Superior Intrinsic Potency Against Botrytis cinerea: Fludioxonil vs. Iprodione and Procymidone
In a direct comparative study against the wild-type B. cinerea strain B05.10, fludioxonil exhibited an EC50 of 0.0137 μg/ml, demonstrating 17.3-fold and 20.7-fold higher potency than procymidone (EC50 = 0.2379 μg/ml) and iprodione (EC50 = 0.2832 μg/ml), respectively [1]. This potency advantage is maintained even in mutant strains, underscoring the compound's robust activity.
| Evidence Dimension | In vitro mycelial growth inhibition (EC50) |
|---|---|
| Target Compound Data | 0.0137 μg/ml |
| Comparator Or Baseline | Procymidone: 0.2379 μg/ml; Iprodione: 0.2832 μg/ml |
| Quantified Difference | Fludioxonil is 17.3× more potent than procymidone and 20.7× more potent than iprodione. |
| Conditions | Botrytis cinerea wild-type strain B05.10, microtiter plate assay, 72 h incubation. |
Why This Matters
The significantly lower EC50 of fludioxonil allows for lower application rates to achieve equivalent or superior disease control, reducing both chemical load and potential environmental impact.
- [1] Ren, W., et al. (2016). Table 1. EC50 (μg/ml) values of fludioxonil, procymidone, iprodione, and tebuconazole against Botrytis cinerea isolates. PLoS ONE, 11(9), e0162514. View Source
